4-(2,4-Dinitroanilino)phenol
Overview
Description
4-(2,4-Dinitroanilino)phenol, also known as 2,4-Dinitro-4′-hydroxydiphenylamine, is an organonitrate and phenol compound. It is characterized by the presence of two nitro groups and a hydroxyl group attached to a diphenylamine structure. This compound is known for its strong oxidizing properties and is used in various industrial and research applications .
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Dinitroanilino)phenol, also known as a dinitroaniline compound, is the tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule formation inhibits cell division and growth, particularly affecting the shoot and root growth of plants .
Biochemical Pathways
The compound’s action on tubulin proteins affects the cell division process and intracellular transport . By inhibiting microtubule formation, it disrupts the normal functioning of these pathways, leading to stunted growth and development in plants .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth . By disrupting microtubule formation, it prevents normal cell division and growth, leading to stunted development in plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is relatively low , which could affect its distribution in aquatic environments. Additionally, it’s classified as an organonitrate/phenol compound, which are known to be strong oxidizing agents . This suggests that it could react vigorously with reducing agents in the environment, potentially leading to a detonation .
Biochemical Analysis
Biochemical Properties
As a dye, it can interact with various biomolecules, potentially influencing their properties and functions .
Cellular Effects
As a dye, it may influence cell function by interacting with various cellular components .
Molecular Mechanism
It is known to be an organonitrate/phenol , which suggests it may interact with biomolecules in a specific manner, potentially influencing their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,4-Dinitroanilino)phenol can be synthesized through the condensation reaction between 4-Aminophenol and 1-Chloro-2,4-dinitrobenzene. The reaction typically involves the following steps :
Preparation of 4-Aminophenol: This can be achieved through the reduction of nitrobenzene using iron and hydrochloric acid.
Condensation Reaction: 4-Aminophenol is then reacted with 1-Chloro-2,4-dinitrobenzene in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: Due to the presence of nitro groups, it can act as an oxidizing agent.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The hydroxyl group can participate in substitution reactions, particularly in the presence of strong bases or acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Strong bases like sodium hydroxide or acids like sulfuric acid are commonly used
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-(2,4-Diaminoanilino)phenol.
Substitution: Formation of various substituted phenols depending on the reagents used
Scientific Research Applications
4-(2,4-Dinitroanilino)phenol is a multifunctional dye used in various scientific research applications, including:
Biological Experiments: Used to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms.
Textile Dyeing: Widely used in the dyeing of polyester and acetate fibers.
Environmental Testing: Used in the detection and analysis of environmental pollutants.
Functional Textile Processing: Applied in the treatment of textiles to impart specific properties.
Food Pigments: Used as a colorant in food products.
Dye-Sensitized Solar Cells: Employed in the development of solar cells for energy conversion.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar oxidizing properties but lacks the diphenylamine structure.
4-Aminophenol: A precursor in the synthesis of 4-(2,4-Dinitroanilino)phenol, with different chemical properties.
1-Chloro-2,4-dinitrobenzene: Another precursor used in the synthesis, known for its strong electrophilic properties
Uniqueness
This compound is unique due to its combination of nitro groups and a hydroxyl group attached to a diphenylamine structure. This unique structure imparts specific chemical properties, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
4-(2,4-dinitroanilino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQALWAROJVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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DSSTOX Substance ID |
DTXSID4025161 | |
Record name | 4-(2,4-Dinitroanilino)phenol | |
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Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid. (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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CAS No. |
119-15-3, 61902-31-6 | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | Phenol, 4-[(2,4-dinitrophenyl)amino]- | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol | |
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Record name | 4-(2,4-dinitroanilino)phenol | |
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Melting Point |
376 °F (decomposes) (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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